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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating jasmonate (JA)

signaling pathways that operate independently of the canonical CORONATINE INSENSITIVE 1

(COI1)-JASMONATE ZIM-DOMAIN (JAZ) co-receptor system. Understanding these alternative

signaling cascades is crucial for a complete picture of JA-mediated physiological processes

and for the development of novel agrochemicals or therapeutics that can modulate plant

responses with greater specificity.

Introduction to COI1-JAZ-Independent Signaling
The conventional model of jasmonate signaling involves the binding of the bioactive hormone

jasmonoyl-isoleucine (JA-Ile) to the F-box protein COI1, a component of the SCFCOI1 E3

ubiquitin ligase. This interaction triggers the ubiquitination and subsequent degradation of JAZ

transcriptional repressors, thereby de-repressing transcription factors that regulate JA-

responsive genes. However, a growing body of evidence points to the existence of alternative,

COI1-JAZ-independent signaling pathways. These non-canonical pathways are often initiated

by other jasmonate-related compounds or through crosstalk with other hormone signaling

pathways.

Two prominent COI1-JAZ-independent signaling modules have been identified:

12-oxo-phytodienoic acid (OPDA) Signaling: The JA precursor OPDA can activate a specific

set of genes independently of COI1 and JA-Ile. This pathway is thought to be mediated by
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the electrophilic nature of the OPDA molecule, which may allow it to interact with and modify

specific protein targets directly.

NPR3/NPR4-Mediated JAZ Degradation: The salicylic acid (SA) receptors,

NONEXPRESSER OF PR GENES 3 (NPR3) and NPR4, can mediate the degradation of

JAZ proteins in an SA-dependent manner, thus integrating SA and JA signaling pathways

independently of COI1.

This document outlines detailed protocols for key experiments to study these pathways,

presents quantitative data in structured tables, and provides visual diagrams of the signaling

cascades and experimental workflows.

Key Experimental Techniques and Protocols
Several powerful molecular biology techniques can be adapted to specifically investigate COI1-

JAZ-independent signaling events. The following protocols are tailored for this purpose.

Yeast Two-Hybrid (Y2H) Assay for Identifying Novel JAZ
Interactors
The Y2H system is a powerful tool for identifying novel protein-protein interactions. To

specifically screen for JAZ interactors that are independent of the COI1-JAZ-JA-Ile complex,

the screen can be performed in a yeast strain that does not express COI1, or by using JAZ

mutants that are unable to bind to COI1.

Protocol: Yeast Two-Hybrid (Y2H) Screen for COI1-Independent JAZ Interactors

Vector Construction:

Clone the full-length coding sequence of a JAZ protein (e.g., JAZ1) into a bait vector (e.g.,

pGBKT7), fusing it to the GAL4 DNA-binding domain (BD).

To ensure COI1-independence, a JAZ mutant with a mutated Jas domain (which is

responsible for COI1 interaction) can be used.

Prepare a cDNA library from the plant tissue of interest in a prey vector (e.g., pGADT7),

which fuses the cDNA library to the GAL4 activation domain (AD).
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Yeast Transformation:

Co-transform the bait plasmid (BD-JAZ) and the prey library (AD-cDNA) into a suitable

yeast reporter strain (e.g., AH109 or Y2HGold) following the manufacturer's instructions.

Screening for Interactions:

Plate the transformed yeast cells on selective medium lacking tryptophan and leucine

(SD/-Trp/-Leu) to select for cells containing both bait and prey plasmids.

After 3-5 days of incubation at 30°C, transfer the resulting colonies to a higher stringency

selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-

Ade) and containing Aureobasidin A and X-α-Gal.

Only yeast cells expressing interacting bait and prey proteins will grow on the high-

stringency medium and turn blue.

Identification of Interacting Partners:

Isolate the prey plasmids from the positive yeast colonies.

Sequence the cDNA insert to identify the interacting protein.

Confirmation of Interactions:

Perform a one-on-one Y2H assay with the identified prey protein and the original JAZ bait

to confirm the interaction.

To further confirm COI1-independence, perform the one-on-one Y2H in the presence and

absence of JA-Ile and with a wild-type JAZ bait alongside the COI1-binding mutant. The

interaction should persist in the mutant and be independent of JA-Ile.

Co-Immunoprecipitation (Co-IP) to Validate In Vivo
Interactions
Co-IP is used to verify protein-protein interactions within a cellular context. This protocol is

specifically designed to confirm the interaction between NPR4 and JAZ1 in Arabidopsis
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thaliana.

Protocol: Co-Immunoprecipitation of NPR4 and JAZ1 in Arabidopsis thaliana

Plant Material and Protein Extraction:

Use transgenic Arabidopsis seedlings expressing epitope-tagged versions of the proteins

of interest (e.g., 35S:NPR4-GFP and 35S:HA-JAZ1). A coi1 mutant background can be

used to eliminate canonical JA signaling.

Treat seedlings with or without 100 µM salicylic acid (SA) for 4 hours to investigate the SA-

dependency of the interaction.

Harvest and grind 1-2 g of leaf tissue in liquid nitrogen.

Extract total proteins using a non-denaturing IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150

mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

Immunoprecipitation:

Pre-clear the protein extract by incubating with protein A/G agarose beads for 1 hour at

4°C.

Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g.,

anti-GFP antibody for NPR4-GFP) overnight at 4°C with gentle rotation.

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

Washing and Elution:

Wash the beads 3-5 times with IP buffer to remove non-specific binding proteins.

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.

Probe the membrane with antibodies against both tagged proteins (e.g., anti-GFP and

anti-HA antibodies). The presence of both NPR4-GFP and HA-JAZ1 in the

immunoprecipitated sample indicates an in vivo interaction.

In Vitro Pull-Down Assay to Study Direct Protein-Ligand
Interactions
This assay is useful for investigating the direct binding of a small molecule, such as OPDA, to a

protein of interest. Since a specific OPDA receptor has not been identified, this method can be

used to screen for potential OPDA-binding proteins.

Protocol: In Vitro Pull-Down Assay for OPDA-Protein Interaction

Bait and Prey Preparation:

Synthesize or obtain biotinylated OPDA to serve as the "bait".

Prepare a total protein extract from Arabidopsis seedlings (or a purified recombinant

protein) to serve as the "prey".

Binding Reaction:

Immobilize the biotinylated OPDA on streptavidin-coated magnetic beads by incubating

them together for 1-2 hours at room temperature.

Wash the beads to remove unbound OPDA.

Incubate the OPDA-coated beads with the protein extract for 2-4 hours at 4°C with gentle

rotation.

Washing and Elution:

Wash the beads extensively with a suitable buffer to remove non-specifically bound

proteins.
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Elute the bound proteins using a high-salt buffer, a low pH buffer, or by boiling in SDS-

PAGE sample buffer.

Identification of Interacting Proteins:

Analyze the eluted proteins by SDS-PAGE and silver staining or by Western blotting if a

candidate protein is being tested.

For identification of unknown interacting proteins, the eluted sample can be subjected to

mass spectrometry analysis.[1]

Split-Luciferase Complementation Assay for In Planta
Interaction Dynamics
The split-luciferase assay is a highly sensitive method to quantify protein-protein interactions in

living plant cells. It is particularly useful for studying the dynamics of interactions in response to

stimuli.[2][3][4]

Protocol: Split-Luciferase Complementation Assay

Vector Construction:

Fuse the coding sequences of the two proteins of interest (e.g., NPR3 and JAZ1) to the N-

terminal (nLUC) and C-terminal (cLUC) fragments of the luciferase enzyme, respectively,

in suitable plant expression vectors.

Transient Expression in Nicotiana benthamiana:

Introduce the constructs into Agrobacterium tumefaciens.

Co-infiltrate the Agrobacterium strains carrying the nLUC and cLUC fusion constructs into

the leaves of N. benthamiana.

Luciferase Activity Measurement:

After 2-3 days of incubation, infiltrate the leaves with a luciferin solution.
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Measure the luminescence signal using a luminometer or a CCD camera. A strong

luminescence signal indicates that the two proteins of interest are interacting, bringing the

two halves of the luciferase enzyme together and reconstituting its activity.

Quantitative Analysis:

The intensity of the luminescence signal is proportional to the strength of the protein-

protein interaction.[5]

This assay can be used to quantify changes in interaction strength in response to different

treatments (e.g., addition of SA).

Data Presentation
The following tables summarize representative quantitative data from experiments investigating

COI1-JAZ-independent signaling.

Table 1: Yeast Two-Hybrid Analysis of SA-Dependent NPR-JAZ Interactions

Bait Prey Condition
Interaction
Strength

BD-NPR3 AD-JAZ1 - SA +

BD-NPR3 AD-JAZ1 + 100 µM SA +++

BD-NPR4 AD-JAZ1 - SA ++

BD-NPR4 AD-JAZ1 + 100 µM SA +

BD-NPR3 AD-JAZ9 - SA +

BD-NPR3 AD-JAZ9 + 100 µM SA +++

BD (empty) AD-JAZ1 +/- SA -

BD-NPR3 AD (empty) +/- SA -

Interaction strength is represented qualitatively (+ weak, ++ moderate, +++ strong, - no

interaction) based on yeast growth on selective media.[6]
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Table 2: Quantitative Split-Luciferase Complementation Assay of NPR3-JAZ1 Interaction in N.

benthamiana

nLUC Fusion cLUC Fusion Treatment
Relative
Luminescence
Units (RLU)

Fold Change

NPR3-nLUC cLUC-JAZ1 Mock 1500 ± 200 1.0

NPR3-nLUC cLUC-JAZ1 1 mM SA (3h) 6000 ± 500 4.0

nLUC (empty) cLUC-JAZ1 Mock 150 ± 30 -

NPR3-nLUC cLUC (empty) Mock 120 ± 25 -

Data are representative and show mean ± SD from three biological replicates. Fold change is

calculated relative to the mock-treated sample.[7]

Table 3: Gene Expression Analysis of OPDA-Responsive Genes in Wild-Type and coi1 Mutant

Arabidopsis

Gene Treatment (30 min) WT (Fold Change)
coi1-1 (Fold
Change)

ZAT10 30 µM cis-OPDA 12.5 ± 2.1 11.8 ± 1.9

ERF5 30 µM cis-OPDA 8.2 ± 1.5 7.9 ± 1.3

VSP2 (JA-responsive

control)
30 µM (-)-JA 25.6 ± 4.3 1.2 ± 0.3

VSP2 (JA-responsive

control)
30 µM cis-OPDA 1.5 ± 0.4 1.1 ± 0.2

Fold change is relative to mock-treated seedlings. Data are representative and show mean ±

SD from four biological replicates.[8]
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The following diagrams illustrate the key signaling pathways and experimental workflows

described in these application notes.

Caption: COI1-JAZ-independent signaling pathways.
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Yeast Two-Hybrid Workflow
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Co-Immunoprecipitation Workflow

Start: Protein Extraction
from tagged plant lines

Pre-clear lysate
with beads

Immunoprecipitate with
primary antibody

Capture complex with
Protein A/G beads

Wash beads

Elute proteins

Analyze by
Western Blot

Confirm Interaction

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15285683?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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